molecular formula C17H17NO2 B14341595 Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- CAS No. 98366-07-5

Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-

Cat. No.: B14341595
CAS No.: 98366-07-5
M. Wt: 267.32 g/mol
InChI Key: HAYAFYJIFICBJT-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is an organic compound with the molecular formula C16H15NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-(4-methylphenyl)-2-oxo-2-phenylethyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- typically involves the reaction of acetamide with 1-(4-methylphenyl)-2-oxo-2-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methylphenyl)-: A simpler derivative with a similar structure but lacking the 2-oxo-2-phenylethyl group.

    Acetamide, N-methyl-N-(4-methylphenyl)-: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is unique due to the presence of both the 4-methylphenyl and 2-oxo-2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

98366-07-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]acetamide

InChI

InChI=1S/C17H17NO2/c1-12-8-10-14(11-9-12)16(18-13(2)19)17(20)15-6-4-3-5-7-15/h3-11,16H,1-2H3,(H,18,19)

InChI Key

HAYAFYJIFICBJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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